3-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-PHENYLPYRROLIDINE-2,5-DIONE
Overview
Description
3-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-PHENYLPYRROLIDINE-2,5-DIONE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a pyrrolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-PHENYLPYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . The cyclohexyl group can be introduced via alkylation reactions, while the pyrrolidinedione core is often synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also critical to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-PHENYLPYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-PHENYLPYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may offer therapeutic benefits, such as anti-inflammatory or antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-PHENYLPYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2,5-pyrrolidinedione: Shares the pyrrolidinedione core but lacks the tetrazole and cyclohexyl groups.
Cyclohexyl tetrazole: Contains the tetrazole and cyclohexyl groups but lacks the pyrrolidinedione core.
Tetrazole derivatives: Various compounds with the tetrazole ring but different substituents.
Uniqueness
3-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-PHENYLPYRROLIDINE-2,5-DIONE is unique due to the combination of its structural elements, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-phenylpyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-15-11-14(16(24)21(15)12-7-3-1-4-8-12)25-17-18-19-20-22(17)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUHCKDTQXYWJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.